Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-
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Overview
Description
Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- is an organic compound with the molecular formula C16H16O4. This compound is characterized by its unique dioxocin ring structure, which consists of two benzene rings fused to a dioxocin ring. The presence of methoxy groups at the 5 and 8 positions of the dioxocin ring further distinguishes this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2’-dihydroxybiphenyl with methoxy-substituted benzaldehydes in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxocin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Chlorinated derivatives
Scientific Research Applications
Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,f][1,5]diazocin
- Dibenzo[b,e][1,4]diazepin
- Dibenzo[b,f][1,5]diazocine
Uniqueness
Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy- is unique due to its dioxocin ring structure and the presence of methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
6623-54-7 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
8,11-dimethoxy-9,10-dioxatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C16H16O4/c1-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(18-2)20-19-15/h3-10,15-16H,1-2H3 |
InChI Key |
OJAUEKPDFNTHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C3=CC=CC=C3C(OO1)OC |
Origin of Product |
United States |
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